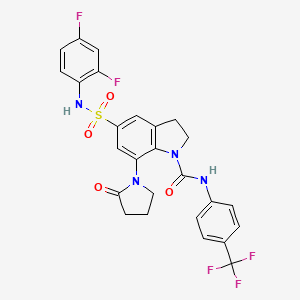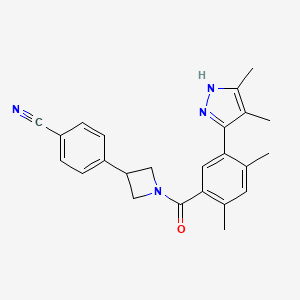
Fasn-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fasn-IN-3 is a potent inhibitor of fatty acid synthase (FASN), an enzyme crucial for the de novo synthesis of fatty acids. Fatty acid synthase is involved in various biological processes, including energy storage, signal transduction, and the synthesis of membrane lipids. This compound has gained significant attention due to its potential therapeutic applications, particularly in the treatment of cancer and metabolic diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fasn-IN-3 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and reduction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance production rates and ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: Fasn-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups of this compound, leading to different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various analogs and derivatives of this compound, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
Fasn-IN-3 has a wide range of scientific research applications:
Chemistry: this compound is used as a tool compound to study the inhibition of fatty acid synthase and its effects on lipid metabolism.
Biology: It is employed in research to understand the role of fatty acid synthase in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: this compound has shown potential as a therapeutic agent in the treatment of cancer, obesity, and metabolic disorders. It is being investigated for its ability to inhibit tumor growth and reduce lipid accumulation in cells.
Industry: this compound is used in the development of novel drugs and therapeutic strategies targeting fatty acid synthase
Mécanisme D'action
Fasn-IN-3 exerts its effects by inhibiting the activity of fatty acid synthase. The compound binds to the active site of the enzyme, preventing the conversion of acetyl-coenzyme A and malonyl-coenzyme A into palmitate. This inhibition disrupts the synthesis of long-chain fatty acids, leading to reduced lipid accumulation and altered cellular signaling pathways. This compound also affects the PI3K-AKT signaling pathway, which is involved in cell growth and survival .
Comparaison Avec Des Composés Similaires
Orlistat: A lipase inhibitor that also inhibits fatty acid synthase.
L-Carnitine: An endogenous molecule involved in fatty acid metabolism.
Trans-Chalcone: A natural product that inhibits fatty acid synthase and has antifungal and anticancer properties.
Pyrazinamide: An antibiotic that also inhibits fatty acid synthase.
A-769662: An activator of AMP-activated protein kinase that affects fatty acid metabolism
Uniqueness of Fasn-IN-3: this compound is unique due to its high specificity and potency as a fatty acid synthase inhibitor. Unlike other compounds, this compound has been shown to effectively reduce lipid accumulation and inhibit tumor growth in various preclinical models. Its ability to target multiple pathways involved in lipid metabolism and cellular signaling makes it a promising candidate for therapeutic development .
Propriétés
IUPAC Name |
4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDQFUFDAFKCAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
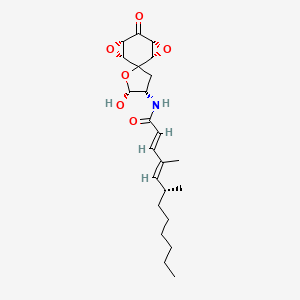
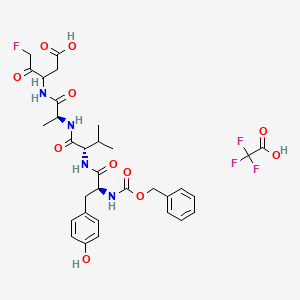
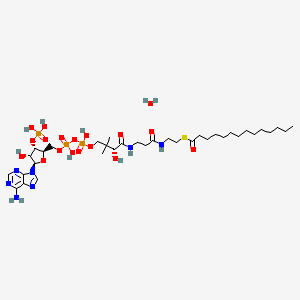
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-(2-hydroxyethylamino)propyl]carbamate](/img/structure/B10799348.png)
![N-(2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl)-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B10799351.png)



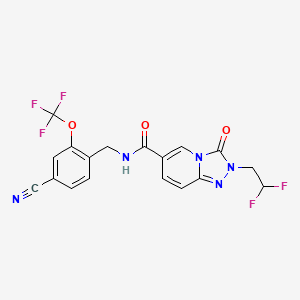
![(5S)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B10799400.png)
![(2E,4E)-N-(2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl)-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B10799403.png)
![2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,5S)-3,4,5-trihydroxy-6-[[(2R,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B10799409.png)
![2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide](/img/structure/B10799418.png)
